molecular formula C17H16N2O B10876223 3-phenyl-2-propylquinazolin-4(3H)-one CAS No. 5605-26-5

3-phenyl-2-propylquinazolin-4(3H)-one

Cat. No.: B10876223
CAS No.: 5605-26-5
M. Wt: 264.32 g/mol
InChI Key: OLCYTOBVAPLNJS-UHFFFAOYSA-N
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Description

3-phenyl-2-propylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-propylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents include:

  • Anthranilic acid
  • Benzaldehyde or its derivatives
  • Propylamine

The reaction conditions often involve heating under reflux in the presence of a catalyst such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for quinazolinones may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

3-phenyl-2-propylquinazolin-4(3H)-one and its derivatives have been studied for various scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as additives in chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-2-propylquinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(3H)-one
  • 3-phenylquinazolin-4(3H)-one
  • 2-propylquinazolin-4(3H)-one

Comparison

Compared to other quinazolinone derivatives, 3-phenyl-2-propylquinazolin-4(3H)-one may exhibit unique biological activities due to the presence of both phenyl and propyl groups. These substituents can influence the compound’s binding affinity to biological targets, its solubility, and its overall pharmacokinetic properties.

Properties

CAS No.

5605-26-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-phenyl-2-propylquinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-2-8-16-18-15-12-7-6-11-14(15)17(20)19(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3

InChI Key

OLCYTOBVAPLNJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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